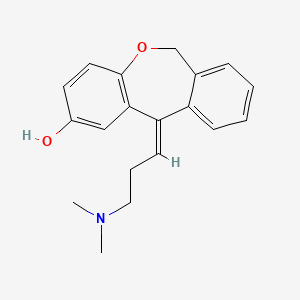
(Z)-2-Hydroxy Doxepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Hydroxy Doxepin is a stereoisomer of doxepin, a tricyclic antidepressant. Doxepin is commonly used to treat major depressive disorder, anxiety disorders, chronic hives, and insomnia . The (Z)-isomer of doxepin is known for its sedative properties and is more active as an inhibitor of serotonin and norepinephrine reuptake compared to its (E)-isomer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydroxy Doxepin involves the hydroxylation of doxepin. The process typically includes the use of cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, which facilitate the hydroxylation reaction . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors and advanced purification techniques such as solid-phase extraction and liquid chromatography to isolate and purify the compound .
化学反応の分析
Types of Reactions
(Z)-2-Hydroxy Doxepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form doxepin N-oxide.
Reduction: Reduction reactions can convert this compound back to doxepin.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include doxepin N-oxide, reduced doxepin, and various substituted derivatives of this compound.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-Hydroxy Doxepin is used as a reference compound in the study of stereoisomerism and the effects of hydroxylation on tricyclic antidepressants .
Biology
In biological research, the compound is used to study the metabolism of doxepin and its effects on neurotransmitter reuptake .
Medicine
Medically, this compound is investigated for its potential use in treating conditions like depression, anxiety, and insomnia due to its sedative properties .
Industry
In the pharmaceutical industry, the compound is used in the development of new antidepressant formulations and as a standard in quality control processes .
作用機序
(Z)-2-Hydroxy Doxepin exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system . This increases the synaptic concentration of these neurotransmitters, enhancing mood and reducing anxiety. The compound also antagonizes histamine H1 and H2 receptors, contributing to its sedative effects .
類似化合物との比較
Similar Compounds
Doxepin (E-isomer): The (E)-isomer is more active as a serotonin reuptake inhibitor but less sedative compared to the (Z)-isomer.
Amitriptyline: Another tricyclic antidepressant with similar mechanisms but different side effect profiles.
Nortriptyline: A metabolite of amitriptyline with similar uses and effects.
Uniqueness
(Z)-2-Hydroxy Doxepin is unique due to its specific stereochemistry, which enhances its sedative properties and makes it more effective in treating insomnia compared to other tricyclic antidepressants .
特性
分子式 |
C19H21NO2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-ol |
InChI |
InChI=1S/C19H21NO2/c1-20(2)11-5-8-17-16-7-4-3-6-14(16)13-22-19-10-9-15(21)12-18(17)19/h3-4,6-10,12,21H,5,11,13H2,1-2H3/b17-8- |
InChIキー |
GRQPGTWGEQWMMM-IUXPMGMMSA-N |
異性体SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)O |
正規SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


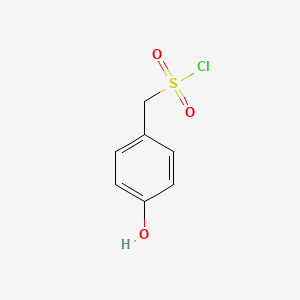
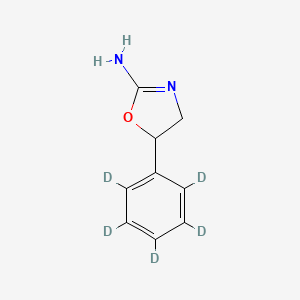


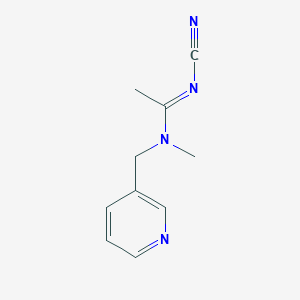


![3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole](/img/structure/B13444454.png)

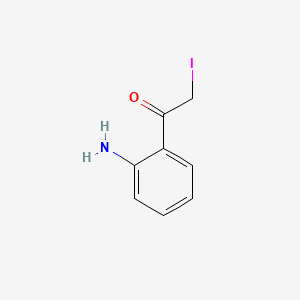
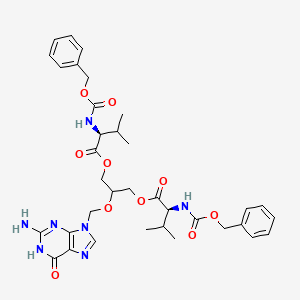
![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)

![1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene](/img/structure/B13444487.png)
